molecular formula C15H12ClNO4 B5780486 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid CAS No. 70796-18-8

5-chloro-2-[(phenoxyacetyl)amino]benzoic acid

Cat. No. B5780486
CAS RN: 70796-18-8
M. Wt: 305.71 g/mol
InChI Key: FWKXAODVLSFQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(phenoxyacetyl)amino]benzoic acid (CPBA) is an organic compound that belongs to the class of benzoic acids. It is a white crystalline powder that is soluble in polar solvents like water and ethanol. CPBA has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid is not fully understood. However, it has been proposed that 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In herbicidal applications, 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid inhibits the activity of protoporphyrinogen oxidase (PPO), an enzyme that is involved in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects
5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid inhibits the activity of COX-2 and PPO in a dose-dependent manner. In vivo studies have demonstrated that 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has anti-inflammatory and analgesic effects in animal models of inflammation and pain. 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid is also soluble in polar solvents like water and ethanol, making it easy to dissolve in experimental solutions. However, 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has some limitations for use in lab experiments. It has low solubility in non-polar solvents like hexane, which can limit its use in certain applications. 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid is also sensitive to light and heat, which can cause degradation of the compound over time.

Future Directions

There are several future directions for research on 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid. In medicine, 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid could be further investigated for its potential use as an anticancer agent. Studies could also focus on the development of novel 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid derivatives with improved pharmacological properties. In agriculture, 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid could be studied for its potential use as a herbicide in crops other than soybean and cotton. In environmental science, 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid could be used as a tracer for studying the fate and transport of emerging pollutants in water and soil. Overall, 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has significant potential for use in various fields of scientific research and warrants further investigation.

Synthesis Methods

5-chloro-2-[(phenoxyacetyl)amino]benzoic acid can be synthesized through a multi-step process involving phenoxyacetic acid and 5-chloroanthranilic acid as starting materials. The first step involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. In the second step, 5-chloroanthranilic acid is reacted with phenoxyacetyl chloride in the presence of a base like triethylamine to form 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid. The final product can be purified through recrystallization using a solvent like ethanol.

Scientific Research Applications

5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and analgesic properties. 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has also been investigated for its potential use as an anticancer agent. In agriculture, 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has been used as a herbicide for controlling weeds in crops like soybean and cotton. In environmental science, 5-chloro-2-[(phenoxyacetyl)amino]benzoic acid has been used as a tracer for studying the fate and transport of pollutants in water and soil.

properties

IUPAC Name

5-chloro-2-[(2-phenoxyacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-10-6-7-13(12(8-10)15(19)20)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKXAODVLSFQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991068
Record name 5-Chloro-2-[(1-hydroxy-2-phenoxyethylidene)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-(phenoxyacetyl)anthranilic acid

CAS RN

70796-18-8
Record name Anthranilic acid, 5-chloro-N-(phenoxyacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-[(1-hydroxy-2-phenoxyethylidene)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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